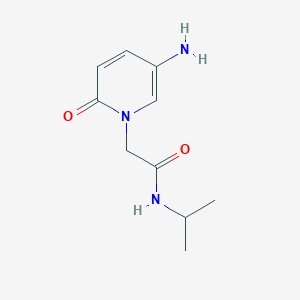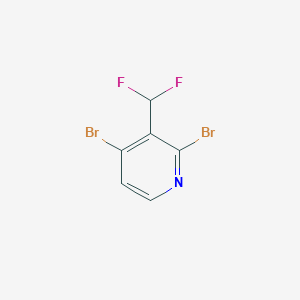
2,4-Dibromo-3-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-3-(difluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and a difluoromethyl group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-(difluoromethyl)pyridine typically involves halogenation reactions. One common method includes the bromination of 3-(difluoromethyl)pyridine using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .
化学反応の分析
Types of Reactions: 2,4-Dibromo-3-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminated pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
科学的研究の応用
2,4-Dibromo-3-(difluoromethyl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dibromo-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules . These interactions can modulate biological processes, leading to the observed biological activities of the compound .
類似化合物との比較
2,4-Dibromopyridine: Similar in structure but lacks the difluoromethyl group, which affects its reactivity and applications.
3-(Difluoromethyl)pyridine: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
2,3-Dibromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 2,4-Dibromo-3-(difluoromethyl)pyridine is unique due to the combination of bromine atoms and a difluoromethyl group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
特性
分子式 |
C6H3Br2F2N |
|---|---|
分子量 |
286.90 g/mol |
IUPAC名 |
2,4-dibromo-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H |
InChIキー |
MGTWFQODDKKXRI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Br)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)
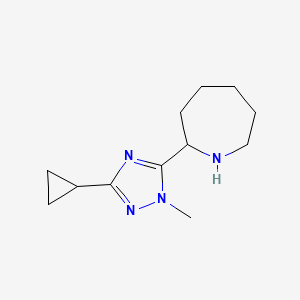
![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)

![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)

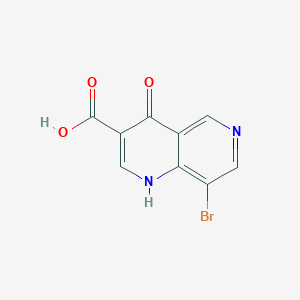
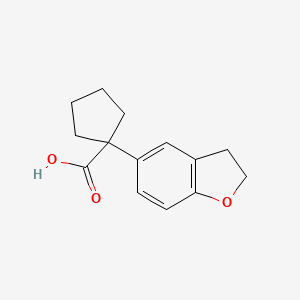
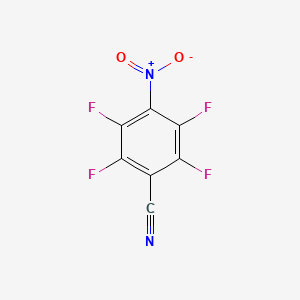
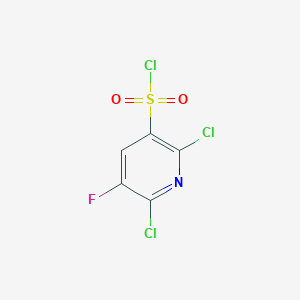
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
